molecular formula C17H13FN2OS B12144020 4-fluoro-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide

4-fluoro-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide

Cat. No.: B12144020
M. Wt: 312.4 g/mol
InChI Key: YLSUVUJDITZKMK-UHFFFAOYSA-N
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Description

4-fluoro-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a fluorine atom, a phenyl group, and a thiazole ring, making it a molecule of interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Coupling with Benzamide: The final step involves coupling the thiazole derivative with benzamide under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

4-fluoro-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

4-fluoro-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide is unique due to the presence of the fluorine atom and the specific arrangement of the phenyl and thiazole groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

Molecular Formula

C17H13FN2OS

Molecular Weight

312.4 g/mol

IUPAC Name

4-fluoro-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide

InChI

InChI=1S/C17H13FN2OS/c18-14-8-6-13(7-9-14)17(21)19-10-16-20-15(11-22-16)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,19,21)

InChI Key

YLSUVUJDITZKMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CNC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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